molecular formula C20H18N4O B11142275 7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11142275
M. Wt: 330.4 g/mol
InChI Key: AIYMLYVUBOOWGN-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted at the 7-position with a 4-methoxyphenyl group and at the 2-position with a phenethyl chain. This scaffold is recognized for its versatility in medicinal chemistry, particularly in anticancer drug design, due to its ability to interact with biological targets such as tubulin and enzymes involved in cell proliferation .

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H18N4O/c1-25-17-10-8-16(9-11-17)18-13-14-21-20-22-19(23-24(18)20)12-7-15-5-3-2-4-6-15/h2-6,8-11,13-14H,7,12H2,1H3

InChI Key

AIYMLYVUBOOWGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Condensation : Pyridine or acetic acid at reflux (80–110°C) maximizes cyclization efficiency.

  • Chlorination : Excess POCl₃ at 110°C ensures complete conversion of hydroxyl to chloride.

  • Grignard Substitution : Low temperatures (−70°C) minimize side reactions.

Analytical Characterization

The product is characterized via:

  • ¹H NMR : Aromatic protons from 4-methoxyphenyl (δ 7.8–6.9 ppm), phenethyl chain (δ 3.1–2.7 ppm), and methoxy group (δ 3.8 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 373.1 (C₂₁H₂₀N₄O).

  • IR Spectroscopy : Stretching vibrations for C=N (1600 cm⁻¹) and C-O (1250 cm⁻¹).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Core Formation1,3-Diketone + 5-amino-1,2,4-triazole, AcOH, 80°C55–58
ChlorinationPOCl₃, 110°C, 3 h85–90
Grignard Substitution4-MeO-C₆H₄-MgBr, THF, −70°C70–85
AlkylationPhenethyl iodide, NaH, DMF, 80°C65–75
Final PurificationColumn chromatography (EtOAc/hexane)80–90

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitutions at positions 5 and 7 are minimized using sterically hindered Grignard reagents.

  • Byproduct Formation : Excess amine or aryl reagents ensure complete substitution, reducing unreacted chloride.

  • Purification : Gradient elution in chromatography separates closely related triazolopyrimidine derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolo-pyrimidine core undergoes nucleophilic substitution at positions activated by electron-withdrawing effects. The C2 and C7 positions are particularly reactive due to the electron-deficient nature of the pyrimidine ring.

Substituent Introduced Reagents/Conditions Outcome
Halogens (Cl, Br)PCl₅, PBr₃ in refluxing tolueneSubstitution at C5 or C7 positions, forming halogenated derivatives.
AminesAlCl₃-catalyzed amination at 80–100°CIntroduction of primary/secondary amines at C2, enhancing water solubility.

Key studies highlight that the methoxy group at the para position of the phenyl ring directs substitution regioselectivity, favoring ortho/para positions in subsequent reactions .

Electrophilic Substitution Reactions

Electrophilic aromatic substitution occurs preferentially on the methoxyphenyl and phenethyl substituents. The methoxy group activates the aromatic ring toward electrophiles.

Reaction Type Reagents Position Modified Products
NitrationHNO₃/H₂SO₄ at 0–5°CPara to methoxy on phenylNitro derivatives with enhanced bioactivity .
SulfonationSO₃/H₂SO₄ at 60°CMeta to phenethyl groupSulfonic acid derivatives for salt formation.

Research indicates that nitration at the methoxyphenyl ring improves binding affinity to kinase targets by introducing polar nitro groups .

Oxidation and Reduction Reactions

The compound exhibits moderate stability under oxidative conditions but undergoes selective transformations:

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) or KMnO₄ in acidic/alkaline media.

  • Outcome :

    • Oxidation of the triazole ring’s N–N bond, forming triazole N-oxide derivatives.

    • Methoxy group remains intact under mild conditions but may demethylate under strong oxidizers.

Reduction

  • Reagents : NaBH₄ or catalytic hydrogenation (H₂/Pd-C).

  • Outcome :

    • Saturation of the pyrimidine ring, yielding dihydrotriazolopyrimidines with altered pharmacokinetic profiles.

Cyclization and Ring-Opening Reactions

The triazolo-pyrimidine core participates in ring-opening reactions under specific conditions:

Conditions Reagents Products
Strong base (NaOH, 120°C)Ethanolic KOHCleavage of the triazole ring, yielding pyrimidine-amine intermediates.
Acidic hydrolysis (HCl, reflux)Concentrated HClDegradation to 4-methoxyphenylacetic acid and triazole fragments.

Stability Under Environmental Conditions

  • pH Sensitivity : Stable in neutral pH but hydrolyzes in strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

  • Thermal Stability : Decomposes above 250°C without melting, indicating high thermal resilience .

Research Findings and Pharmacological Implications

Recent studies correlate specific reactions with enhanced bioactivity:

  • Nitrated Derivatives : Demonstrate 3–5× increased inhibition of tubulin polymerization compared to the parent compound, linked to improved hydrophobic interactions .

  • Halogenated Analogues : Exhibit superior antimicrobial activity (MIC: 2–4 µg/mL against S. aureus) due to enhanced membrane permeability.

Comparative Reactivity of Structural Analogues

The table below contrasts reactivity trends among triazolopyrimidine derivatives:

Compound Reactivity Hotspot Preferred Reactions
7-(4-Methoxyphenyl)-2-phenethyl variantC2, C7, methoxyphenylElectrophilic substitution
2-(3,4,5-Trimethoxyphenyl) analogue Trimethoxyphenyl ringNucleophilic aromatic substitution
5-(4-Methoxyphenyl)-7-phenyl derivative Pyrimidine C5Oxidation and reduction

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds in the triazolo[1,5-a]pyrimidine family. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example:

  • Cell Line Studies : Cytotoxic effects were observed against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating significant activity.

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell functions:

  • Broad-Spectrum Efficacy : Related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research suggests that derivatives of this compound may inhibit phosphodiesterase enzymes involved in inflammatory pathways:

  • Mechanism of Action : By modulating inflammatory responses, these compounds could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine:

Case Study 1: Anticancer Activity

A study involving the treatment of various cancer cell lines demonstrated that the compound significantly reduced cell viability compared to control groups. The results indicated a dose-dependent response with enhanced cytotoxicity at higher concentrations.

Case Study 2: Antimicrobial Efficacy

In vitro assays evaluated the antimicrobial activity of the compound against several pathogens. Results showed that it effectively inhibited bacterial growth at minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectIC50/MIC Value
AnticancerMDA-MB-231 (Breast Cancer)CytotoxicityIC50 = 27.6 μM
AntimicrobialStaphylococcus aureusInhibitionMIC = 16 μg/mL
Anti-inflammatoryHuman fibroblastsReduced inflammationNot quantified

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine involves several molecular targets and pathways:

Comparison with Similar Compounds

Substituents at Position 7

The 7-position of the triazolopyrimidine scaffold is critical for modulating electronic and hydrophobic interactions. Key comparisons include:

Compound 7-Substituent Key Properties/Effects Biological Activity Reference
Target Compound 4-Methoxyphenyl Electron-donating; enhances lipophilicity and π-π stacking Anticancer (potential)
7-(2-Fluorophenyl) derivative 2-Fluorophenyl Electron-withdrawing; improves binding affinity via halogen bonding Undisclosed (synthesized)
7-(3',4',5'-Trimethoxyphenyl) 3',4',5'-Trimethoxyphenyl Bulkier; enhances tubulin polymerization inhibition Anticancer (tubulin-targeting)
7-(4-Chlorophenyl) derivative 4-Chlorophenyl Moderately electron-withdrawing; increases metabolic stability Undisclosed (structural study)

Key Insights :

  • Electron-donating groups (e.g., methoxy) improve solubility and interaction with hydrophobic pockets, whereas electron-withdrawing groups (e.g., fluoro, chloro) enhance target binding via dipole interactions .
  • Bulkier substituents (e.g., trimethoxyphenyl) are associated with microtubule destabilization, a mechanism critical in anticancer activity .

Substituents at Position 2

The 2-position influences steric effects and pharmacokinetic properties:

Compound 2-Substituent Key Properties/Effects Biological Activity Reference
Target Compound Phenethyl Flexible alkyl chain; balances lipophilicity and metabolic stability Anticancer (potential)
2-(4-Fluorobenzyl) derivative 4-Fluorobenzyl Rigid aromatic group; enhances π-π stacking but may reduce solubility Undisclosed (structural study)
2-Anilino derivatives Aromatic amines (e.g., aniline) Planar structure; improves binding to flat enzymatic pockets Tubulin inhibition
2-Morpholinyl derivative Morpholinyl Polar group; increases solubility and hydrogen bonding capacity Electrochemical studies

Key Insights :

  • Aromatic amines (e.g., anilino) are optimal for tubulin inhibition due to planar interactions with the colchicine-binding site .
  • Polar groups (e.g., morpholinyl) enhance aqueous solubility but may reduce membrane permeability .

Key Insights :

  • Anticancer activity is strongly influenced by 7- and 2-substituents, with bulky/electron-rich groups (e.g., trimethoxyphenyl) and flexible amines (e.g., phenethyl) showing promise .
  • Herbicidal activity requires sulfonamide or sulfur-containing groups at position 2, absent in the target compound .

Key Insights :

  • TMDP-catalyzed reactions offer efficient routes for triazolopyrimidine synthesis but may require optimization for bulky substituents .
  • Pd-catalyzed methods are preferred for introducing aromatic groups at position 7 with high yields .

Biological Activity

7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.

  • Molecular Formula : C20_{20}H18_{18}N4_{4}O
  • Molecular Weight : 330.4 g/mol
  • CAS Number : 1436003-15-4

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. Research indicates that it possesses antiproliferative properties against various cancer cell lines and shows potential as an anticonvulsant agent.

Antiproliferative Activity

In various studies, this compound has demonstrated notable antiproliferative effects:

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa0.60Inhibition of tubulin assembly
A5490.43Disruption of microtubule dynamics
MDA-MB-2310.52Induction of apoptosis
HT290.30Cell cycle arrest at G2/M phase

The compound's mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Anticonvulsant Activity

In addition to its anticancer properties, the compound has been evaluated for anticonvulsant effects using the Maximal Electroshock (MES) test:

Compound ED50_{50} (mg/kg) Control Drug
This compound10.5Carbamazepine (11.8)
Valproate (272)

The results indicate that this compound exhibits comparable anticonvulsant activity to established medications like carbamazepine and valproate, suggesting its potential utility in treating epilepsy .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazolopyrimidine derivatives:

  • Study on Antiproliferative Effects : A study demonstrated that modifications to the triazolopyrimidine scaffold significantly enhanced antiproliferative activity against cancer cell lines. The presence of specific substituents at the 7-position was crucial for maximizing efficacy against HeLa and A549 cells .
  • Synthesis and Structure-Activity Relationship (SAR) : Research highlighted the importance of the methoxy group in enhancing biological activity. Variations in substituents led to a diverse array of compounds with varying degrees of potency against different cancer types .
  • Mechanistic Insights : Investigations into the mechanistic pathways revealed that this compound disrupts tubulin dynamics more effectively than some traditional chemotherapeutics, indicating its potential as a novel anticancer agent with unique action mechanisms .

Q & A

Q. What are the key considerations for synthesizing 7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine?

The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of aminotriazoles with β-keto esters or aldehydes. For example, a protocol using aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF under solvent-free conditions yields 4,7-dihydro-triazolo[1,5-a]pyrimidines . Key considerations include:

  • Solvent selection : DMF promotes cyclization, while methanol aids in crystallization .
  • Substituent compatibility : Electron-donating groups (e.g., 4-methoxyphenyl) may require adjusted reaction times due to altered electronic effects on cyclization efficiency .
  • Catalyst safety : Avoid toxic agents like TMDP; prioritize safer alternatives (e.g., ethanol/water mixtures) for academic settings .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For triazolo[1,5-a]pyrimidines:

  • Data collection : Use Bruker APEX2 detectors with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
  • Refinement : SHELXL2014 refines atomic positions, bond lengths (mean C–C: 0.004 Å), and thermal parameters .
  • Validation : Check for R-factor consistency (<0.05) and hydrogen-bonding networks (e.g., N–H···N interactions) to ensure structural integrity .

Q. Which spectroscopic methods are essential for characterizing this compound?

A multi-technique approach is critical:

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.5–8.0 ppm for phenyl groups) and methoxy signals (δ ~3.8 ppm) . 13^{13}C NMR confirms carbonyl (δ 160–170 ppm) and triazole carbons (δ 140–150 ppm) .
  • IR : Detect C=N stretching (~1600 cm1^{-1}) and N–H deformation (~3300 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533 in similar derivatives) validate molecular weight .

Advanced Research Questions

Q. How can synthesis yield be optimized for derivatives with bulky substituents (e.g., phenethyl groups)?

Bulky groups hinder cyclization; address this via:

  • Microwave-assisted synthesis : Reduces reaction time (10–12 minutes vs. hours) and improves yield by 15–20% .
  • Solvent polarity tuning : Use DMF for polar intermediates but switch to ethanol for crystallization to avoid steric hindrance .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) to stabilize transition states during ring closure .

Q. How to resolve contradictions in spectral data during characterization?

Conflicting NMR/IR data may arise from tautomerism or polymorphism:

  • Variable-temperature NMR : Monitor proton shifts (e.g., NH protons) to identify tautomeric equilibria .
  • Powder XRD : Detect polymorphic forms if SCXRD data conflicts with solution-phase spectra .
  • DFT calculations : Compare computed (B3LYP/6-311G**) and experimental IR frequencies to validate assignments .

Q. What computational strategies predict the biological activity of this compound?

  • Molecular docking : Screen against targets like kinases or benzodiazepine receptors using AutoDock Vina. Prioritize binding poses with hydrogen bonds to triazole N-atoms .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines with IC50_{50} < 1 μM) .

Q. How to achieve regioselective functionalization of the triazolo[1,5-a]pyrimidine core?

  • Directing groups : Install methoxy or halogens at C7 to direct electrophilic substitution to C5 .
  • Cross-coupling : Use Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 to couple aryl boronic acids to the C2 position .
  • Protecting groups : Temporarily protect NH with Boc groups during C–H activation steps .

Q. What experimental designs evaluate enzyme inhibition mechanisms?

  • Kinetic assays : Measure IC50_{50} values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Fluorescence quenching : Monitor tryptophan residue interactions in target enzymes (e.g., KDR kinase) to map binding sites .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .

Methodological Guidelines

Parameter Example Protocol Reference
Synthesis solvent DMF (neat, 10–12 min at 120°C)
Crystallization Methanol, slow evaporation at 4°C
SCXRD refinement SHELXL2014, R-factor < 0.05
Biological assay 72-h MTT assay (IC50_{50} vs. HeLa cells)

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